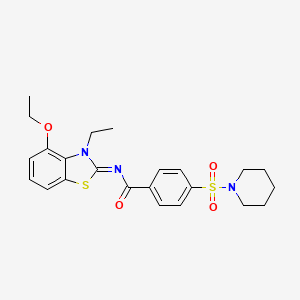

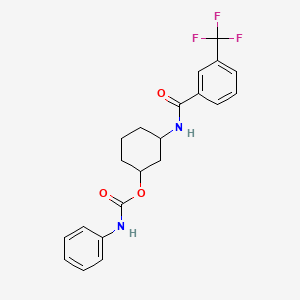

![molecular formula C17H9FN2O B2521687 3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 161111-63-3](/img/structure/B2521687.png)

3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one" is a derivative of the pyridazinone class, which is known for its wide spectrum of biological activities. Pyridazinones have been extensively studied due to their potential therapeutic applications, including cardiotonic, anticancer, antiangiogenic, antioxidant, and enzyme inhibitory effects .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves multistep reactions starting from various precursors. For instance, N-substituted 3H-indeno[1,2-c]pyridazinones were synthesized from 5-alkyl-4,5-dihydro-6-[4-N-substituted phenyl]-3(2H)-pyridazinones, demonstrating the versatility of the pyridazinone scaffold . Similarly, a series of new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and characterized by spectral techniques . The fluorophenyl pyridazinyl ketone, a precursor for various benzo-annelated heterocycles, was prepared from 3,6-dichloropyridazine .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been elucidated through various techniques, including crystallography and computational studies. For example, the crystal structure of a related compound, 4-benzyl-2-[2-(4-fluoro-phenyl)-2-oxoethyl]-6-phenyl-pyridazin-3(2H)-one, revealed the orientation of substituent rings relative to the central pyridazine ring and the presence of hydrogen bonding in the crystal lattice . Molecular docking studies have also been used to understand the interaction of pyridazinone derivatives with biological targets, such as monoamine oxidase (MAO) .

Chemical Reactions Analysis

Pyridazinone derivatives undergo various chemical reactions that are crucial for their biological activity. The substitution patterns on the pyridazinone core, particularly at the 3-position or C-8, have been shown to significantly influence the inhibitory potency against enzymes like MAO . The reactivity of these compounds allows for the design of molecules with specific biological activities, as demonstrated by the synthesis of compounds with potent antiangiogenic and antioxidant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the planarity of the molecule, the conformation of rings, and the presence of intra- and intermolecular hydrogen bonds, which can affect solubility, stability, and reactivity . The presence of fluorine atoms in the structure can also impact the lipophilicity and electronic properties of the compounds, which are important for their interaction with biological targets .

Applications De Recherche Scientifique

Anticancer Activity and Molecular Docking Studies

The synthesis of new pyridazinone derivatives, including structures related to "3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one," has been explored for their potential anticancer activity. Mehvish and Kumar (2022) have reported on the creation of compounds showing promising in-vitro antioxidant activity, which is a critical factor in cancer treatment and prevention. These derivatives were assessed through molecular docking studies, indicating their potential interaction with cyclin-dependent kinase proteins and DNA, suggesting a pathway for anticancer activity Mehvish & Kumar, 2022.

Phosphodiesterase Inhibition for Schizophrenia Treatment

Research into pyridazinone-based compounds has also led to the discovery of potent inhibitors for phosphodiesterase 10A (PDE10A), a promising target for the treatment of schizophrenia. Kunitomo et al. (2014) synthesized a series of compounds, including "1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one" (TAK-063), showcasing potent inhibitory activity and excellent selectivity, along with favorable pharmacokinetics for brain penetration Kunitomo et al., 2014.

Monoamine Oxidase Inhibition

Compounds within the "3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one" framework have been investigated for their inhibitory effects on monoamine oxidase-B (MAO-B), a target for neurodegenerative diseases treatment. Kneubühler et al. (1995) synthesized a series of indeno[1,2-c]pyridazin-5-ones, demonstrating preferential inhibition of MAO-B, with activities ranging from weak to highly potent. This indicates the therapeutic potential of these compounds in treating disorders related to MAO-B Kneubühler et al., 1995.

Anti-inflammatory and Analgesic Activities

Further studies have identified the anti-inflammatory and analgesic properties of rigid structures derived from "3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one" and similar compounds. Cignarella et al. (1982) explored modifications to 5H-indeno[1,2-c]pyridazine derivatives, noting the disappearance of anti-inflammatory activity in certain derivatives, while others maintained or enhanced their analgesic-antipyretic properties Cignarella et al., 1982.

Orientations Futures

Propriétés

IUPAC Name |

3-(2-fluorophenyl)indeno[1,2-c]pyridazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9FN2O/c18-14-8-4-3-7-12(14)15-9-13-16(20-19-15)10-5-1-2-6-11(10)17(13)21/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEZASIQHPITIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,4R,5R)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2521607.png)

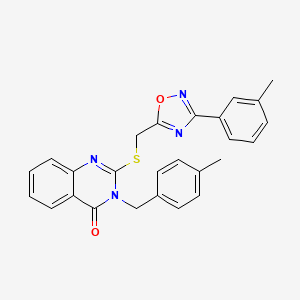

![5,6-dimethyl-2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2521612.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/no-structure.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2521617.png)

![1-(2,4-Dichlorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2521619.png)

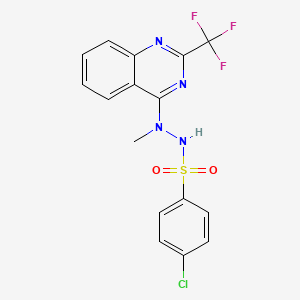

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)

![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)